molecular formula C26H19F3O8 B11637873 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate

Cat. No.: B11637873
M. Wt: 516.4 g/mol
InChI Key: JDLXHRNMKHGWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core chromen-4-one structure, followed by the introduction of the trifluoromethyl group and the methoxyphenoxy substituent. The final step involves the esterification of the chromen-4-one derivative with 2,6-dimethoxybenzoic acid. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemical products.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate can be compared with other similar compounds, such as:

    2-(4-methoxyphenoxy)ethyl 2,6-dimethoxybenzoate: This compound shares some structural similarities but differs in its core structure and functional groups.

    4-methoxyphenylboronic acid: Another compound with a methoxyphenyl group, but with different chemical properties and applications

Properties

Molecular Formula

C26H19F3O8

Molecular Weight

516.4 g/mol

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C26H19F3O8/c1-32-14-7-9-15(10-8-14)35-23-22(30)17-12-11-16(13-20(17)37-24(23)26(27,28)29)36-25(31)21-18(33-2)5-4-6-19(21)34-3/h4-13H,1-3H3

InChI Key

JDLXHRNMKHGWBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.